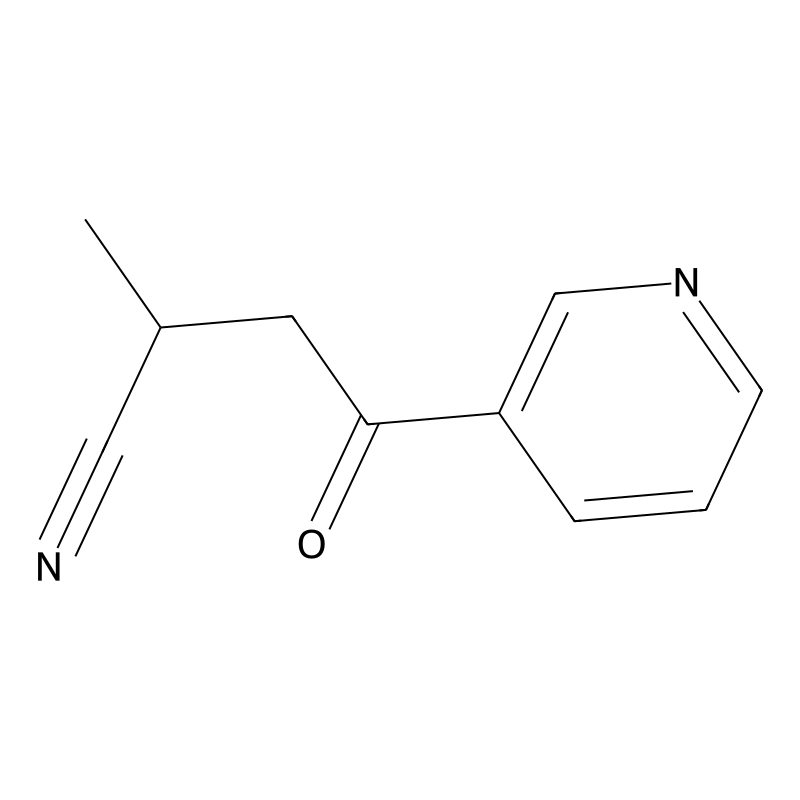

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula and a molecular weight of 174.2 g/mol. This compound features a nitrile group (C≡N), a ketone group (C=O), and a pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science, although specific documentation on its significance in scientific research is limited.

- Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The ketone group can be reduced to an alcohol, producing 2-methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in this process.

- Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products when reacted with nucleophiles such as amines or alcohols under basic conditions.

Research indicates that 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain microbial strains.

- Anticancer Activity: Ongoing investigations are exploring its role as a therapeutic agent in cancer treatment, particularly through its interaction with specific molecular targets and pathways.

The synthesis of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, scaling up the synthesis for broader applications.

This compound has a wide range of applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

- Biology: Its potential biological activities make it a subject of interest for further research in pharmacology.

- Medicine: Ongoing studies aim to explore its therapeutic potential for treating various diseases.

- Industry: It is utilized in developing new materials and chemical processes.

The mechanism of action for 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile involves its binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to elucidate the precise interactions and pathways involved, particularly concerning its potential as a therapeutic agent.

Several compounds share structural similarities with 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile. Here are notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Pyridinebutanenitrile | 30510-18-0 | 0.88 |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | 23821-37-6 | 0.86 |

| 2-Methyl-4-oxo-4-(pyridin-2-yl)butanenitrile | 10086613 | 0.82 |

| 3-Oxo-4-phenyl-2-(pyridin-3-y)butanenitrile | 14134604 | 0.80 |

Uniqueness

The uniqueness of 2-Methyl-4-oxo-4-(pyridin-3-y)butanenitrile lies in its specific combination of functional groups—particularly the presence of both the ketone and nitrile functionalities along with the pyridine ring. This distinct structure confers unique chemical reactivity and biological properties that differentiate it from similar compounds, enhancing its utility in diverse synthetic and research applications.

The pyridine ring in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile serves as a critical retrosynthetic target due to its electronic and steric influence on reactivity. Two primary disconnection approaches emerge:

Cyclization of δ-ketonitrile precursors: Palladium-catalyzed cascade reactions between 5-oxohexanenitrile derivatives and arylboronic acids enable direct pyridine formation. This method, demonstrated by Yao et al., facilitates installation of the 3-pyridyl group through sequential oxidative addition and cyclization steps. The reaction proceeds via:

- Transmetallation of arylboronic acid with Pd(0)

- Nucleophilic attack on the δ-ketonitrile carbonyl

- Intramolecular cyclization with nitrile dehydration

Radical-mediated pyridine assembly: Recent advances in iron-catalyzed radical coupling between nitropyridine precursors and alkenes provide alternative access to 3-substituted pyridines. This method circumvents traditional nucleophilic substitution limitations, particularly for sterically hindered positions.

| Method | Catalyst | Yield Range | Functional Group Tolerance |

|---|---|---|---|

| Pd-catalyzed cyclization | Pd(PPh₃)₄ | 65-89% | Electron-deficient arenes |

| Fe-mediated radical | Fe(acac)₃ | 58-82% | Alkenes, nitriles |

The choice between these strategies depends on substrate availability and desired substitution pattern fidelity.

Ketone-Nitrile Relationship in Convergent Synthesis Planning

The β-ketonitrile moiety in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile presents unique synthetic challenges due to competing reactivity at both functional groups. Convergent approaches using distinct ketone and nitrile precursors prove most effective:

N-Heterocyclic carbene (NHC)-catalyzed coupling: Wang et al. demonstrated that β-ketonitriles with quaternary centers can be assembled through radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN). This metal-free method achieves:

$$ \text{RCHO} + \text{AIBN} \xrightarrow{\text{NHC}} \text{RC(O)C(CN)(CH}3\text{)}2 $$

Applied to the target molecule, this enables simultaneous introduction of the methyl group and nitrile functionality.

Stepwise acylation-cyanation: Traditional approaches involve:

- Michael addition of acetonitrile to α,β-unsaturated ketones

- Subsequent oxidation to install the carbonyl group

However, this method often results in over-oxidation byproducts when applied to pyridine-containing substrates.

Convergent synthesis advantages:

- Enables independent optimization of pyridine and ketonitrile subunits

- Avoids competing reactivity during linear synthesis

- Facilitates late-stage diversification of either moiety

Positional Isomer Considerations in Retrosynthetic Pathway Selection

The 3-pyridyl substitution pattern in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile necessitates precise regiochemical control to avoid 2- or 4-pyridyl isomers. Key strategies include:

Directing group utilization: Incorporating temporary ortho-directing groups (e.g., boronic esters) during pyridine synthesis ensures selective C-3 functionalization. Subsequent removal yields the desired substitution pattern.

Thermodynamic control in cyclization: Pd-catalyzed methods favor 3-substituted pyridines due to:

- Lower activation energy for six-membered transition state formation

- Reduced steric clash compared to 2-substituted analogs

- Enhanced conjugation with the nitrile group in the product

Radical trapping selectivity: Fe-mediated couplings show 83:17 regioselectivity for 3-substituted pyridines when using α-methylstyrene derivatives, attributed to:

- Stabilization of radical intermediates through conjugation with the pyridine nitrogen

- Reduced steric hindrance at C-3 position

Positional isomer ratios under different conditions:

| Method | 3-Substituted : 2-Substituted | Temperature |

|---|---|---|

| Pd-catalyzed cyclization | 92:8 | 80°C |

| Fe-mediated radical | 83:17 | 120°C |

| Acid-catalyzed cyclization | 65:35 | 150°C |

Chemoselective Reduction Protocols for α,β-Unsaturated Nitriles

While 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is not α,β-unsaturated, chemoselective reduction strategies for analogous systems provide insights into preserving nitrile integrity. Key methods include:

Sodium Cyanoborohydride (NaBH3CN) Reduction

This reagent selectively reduces imines or enones without attacking nitriles. For α,β-unsaturated nitriles, NaBH3CN can hydrogenate conjugated systems while leaving the cyano group intact under mild acidic conditions [1].

Palladium-Catalyzed Hydrogenation with Ethylenediamine (Pd/C(en))

Pd/C modified with ethylenediamine enables selective hydrogenation of alkenes or alkynes in the presence of aromatic nitriles. This method leverages THF as a solvent to suppress nitrile reduction, achieving >95% selectivity for alkene hydrogenation [2].

Catalytic Hydrogenation with Regioselective Control

Raney nickel or cobalt boride catalysts under high-pressure H₂ conditions reduce nitriles to primary amines. However, competing reductions of ketones or pyridine rings require careful optimization of temperature and solvent polarity [4].

| Reduction Protocol | Reagents/Conditions | Selectivity | Limitations |

|---|---|---|---|

| NaBH3CN | Acidic aqueous THF, RT | α,β-unsaturated nitriles | Limited to imine/enone systems |

| Pd/C(en) | H₂, THF, RT | Alkenes/alkynes | Requires anhydrous conditions |

| Co Boride | H₂ (50–100 psi), EtOH, 80°C | Primary amines | Potential ketone reduction |

Nucleophilic Addition Pathways at the Cyano Carbon Center

The nitrile group in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile can participate in nucleophilic additions, particularly when deprotonated or activated by electron-withdrawing groups.

Carbanion Formation and Alkylation

Nitrile-stabilized carbanions react with alkyl halides or epoxides. For example, deprotonation with strong bases (e.g., LDA) generates carbanions that undergo alkylation at the α-position, forming α-alkylated nitriles [5].

Organometallic Additions

Grignard or organozinc reagents add twice to nitriles, forming tertiary carbinamines after hydrolysis. This double addition is critical for synthesizing complex amines, though steric hindrance from the pyridin-3-yl group may limit reactivity [6].

Electrophilic Quenching with Anhydrides

Hydrogen transfer catalysis (HTC) enables 1,4-addition of nitrile anions to anhydrides. For α,β-unsaturated nitriles, Ru–H complexes mediate hydride transfer to generate keteniminates, which react with anhydrides (e.g., Boc₂O) to form α-cyanoacetates [3].

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagent | THF, −78°C → RT | Tertiary carbinamine | 60–85% |

| Boc₂O + DBU | Ru catalyst, H₂ atmosphere | α-Cyanoacetate | 89–95% |

| Alkyl halide | LDA, THF, −78°C → RT | α-Alkylated nitrile | 70–90% |

Transition Metal-Catalyzed Cyano Group Transformations

Transition metals enable diverse transformations of nitriles, including cross-couplings and bond-forming reactions.

C–CN Bond Activation for Cross-Couplings

Palladium or copper catalysts facilitate cyanation reactions using nitriles as CN sources. For example, Pd-catalyzed coupling of aryl halides with nitriles yields aryl nitriles under mild conditions [7].

Hydrocyanation and Hydrogenation

Nickel or cobalt catalysts add HCN to alkenes, but competing nitrile reduction requires precise control. For 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, transfer hydrogenation with Pd/C and triethylammonium formate selectively reduces nitriles to amines without affecting ketones or pyridine [8].

Carbocyanation Reactions

Ruthenium complexes mediate C–H activation, enabling direct cyanation of arenes. This approach avoids prefunctionalization and is compatible with electron-rich pyridine rings [7].

| Catalyst | Reaction Type | Application | Example |

|---|---|---|---|

| Pd(PPh₃)₄ | Cyanation of aryl halides | Synthesis of aryl nitriles | ArX + RCN → ArCN |

| Ru(bMepi)(PPh₃)₂ | Carbocyanation of arenes | Direct C–H cyanation | Arene + HCN → ArCN |

| Ni/Co | Hydrocyanation of alkenes | Anti-Markovnikov addition | Alkene + HCN → Anti-Markovnikov nitrile |